molecular formula C12H12N2OS B13892775 [2-(Dimethylamino)-1,3-thiazol-5-yl]-phenylmethanone

[2-(Dimethylamino)-1,3-thiazol-5-yl]-phenylmethanone

Cat. No.: B13892775
M. Wt: 232.30 g/mol
InChI Key: IHRPRYDDVXPRAX-UHFFFAOYSA-N
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Description

[2-(Dimethylamino)-1,3-thiazol-5-yl]-phenylmethanone is a chemical compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Dimethylamino)-1,3-thiazol-5-yl]-phenylmethanone typically involves the reaction of a thiazole derivative with a phenylmethanone derivative under specific conditions. One common method is the cyclization of a suitable precursor in the presence of a dimethylamine source. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis or batch processing. These methods ensure consistent quality and yield, which are crucial for large-scale applications. The choice of method depends on factors such as cost, efficiency, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

[2-(Dimethylamino)-1,3-thiazol-5-yl]-phenylmethanone can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reaction conditions may involve acidic or basic environments to facilitate the oxidation process.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride. The reaction conditions often involve solvents like ethanol or tetrahydrofuran (THF) to dissolve the reducing agent and the substrate.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkylating agents (e.g., methyl iodide). The reaction conditions may involve the use of catalysts or specific temperatures to drive the substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, reduction may yield thiazolidines, and substitution may yield various substituted thiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, [2-(Dimethylamino)-1,3-thiazol-5-yl]-phenylmethanone is used as a building block for the synthesis of more complex molecules

Biology

In biology, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

Medicine

In medicine, this compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising compound for the development of new medications.

Industry

In industry, this compound is used in the production of advanced materials, such as polymers and coatings. Its chemical properties make it suitable for applications requiring stability and durability.

Mechanism of Action

The mechanism of action of [2-(Dimethylamino)-1,3-thiazol-5-yl]-phenylmethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Thiazole: A basic heterocyclic compound with a five-membered ring containing sulfur and nitrogen.

    Benzothiazole: A fused ring compound containing a benzene ring fused to a thiazole ring.

    Thiazolidine: A saturated derivative of thiazole with a five-membered ring containing sulfur and nitrogen.

Uniqueness

[2-(Dimethylamino)-1,3-thiazol-5-yl]-phenylmethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dimethylamino group enhances its solubility and reactivity, while the phenylmethanone moiety contributes to its stability and potential biological activity.

Properties

Molecular Formula

C12H12N2OS

Molecular Weight

232.30 g/mol

IUPAC Name

[2-(dimethylamino)-1,3-thiazol-5-yl]-phenylmethanone

InChI

InChI=1S/C12H12N2OS/c1-14(2)12-13-8-10(16-12)11(15)9-6-4-3-5-7-9/h3-8H,1-2H3

InChI Key

IHRPRYDDVXPRAX-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC=C(S1)C(=O)C2=CC=CC=C2

Origin of Product

United States

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